1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine
CAS No.: 915922-87-1
Cat. No.: VC6396875
Molecular Formula: C8H20Cl3N5O
Molecular Weight: 308.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915922-87-1 |
|---|---|
| Molecular Formula | C8H20Cl3N5O |
| Molecular Weight | 308.63 |
| IUPAC Name | 1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |
| Standard InChI | InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2 |
| Standard InChI Key | WIRWEUIIQNHQCY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CCN2C=NC=N2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a piperazine ring (a six-membered diamine) linked via an ethyl chain to a 1,2,4-triazole group. Key structural identifiers include:
The presence of multiple nitrogen atoms in both rings enables hydrogen bonding and coordination chemistry, which are critical for interactions in biological systems .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula (base) | |
| Molecular Weight (base) | 169.24 g/mol |
| CAS Number | 915922-87-1 |
| PubChem CID | 45791078 |
| Solubility | Not publicly available |
Synthesis and Derivatives
Common Derivatives
Derivatization focuses on enhancing solubility and bioavailability:
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Dihydrochloride Salt: , MW 254.16 g/mol, ≥95% purity.
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Trihydrochloride Hydrate: , MW 308.63 g/mol.
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Methylated Analogues: Introduced via alkylation with methyl iodide, improving metabolic stability .
Biological and Pharmacological Applications
Antimicrobial Activity
Triazole-piperazine hybrids exhibit broad-spectrum antimicrobial properties. For instance:
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Bacterial Inhibition: Derivatives with 1,3,4-thiadiazole moieties (e.g., compounds 3c and 5a–c) showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Mechanism: Likely involves disruption of microbial cell wall synthesis or interference with DNA gyrase .
CXCR3 Receptor Modulation
A patent (WO2015011099A1) highlights derivatives of this compound as CXCR3 chemokine receptor antagonists, potentially useful in treating inflammatory diseases :
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CXCL10 Binding Affinity: Subnanomolar IC values in receptor-binding assays .
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Therapeutic Targets: Autoimmune disorders (e.g., rheumatoid arthritis) and organ transplant rejection .
Computational and Experimental Studies
Molecular Docking
Docking studies of similar triazole-piperazine hybrids reveal:
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CXCR3 Binding: Hydrogen bonds with residues Asp and Tyr stabilize ligand-receptor complexes .
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Antimicrobial Targets: Strong interactions with E. coli dihydrofolate reductase (ΔG = -9.2 kcal/mol) .
ADMET Profiling
Predicted properties for the base compound include:
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Lipophilicity: , suggesting moderate membrane permeability.
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Hepatic Metabolism: Susceptible to CYP3A4-mediated oxidation.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the ethyl linker and triazole substituents.
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In Vivo Efficacy Studies: Preclinical testing in inflammation and infection models.
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Formulation Development: Nanoencapsulation to address solubility limitations.
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